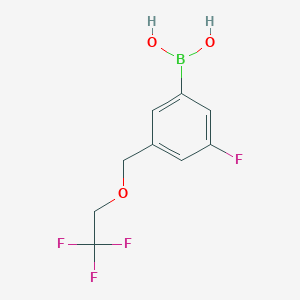

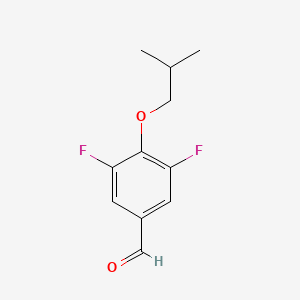

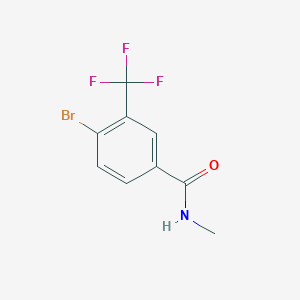

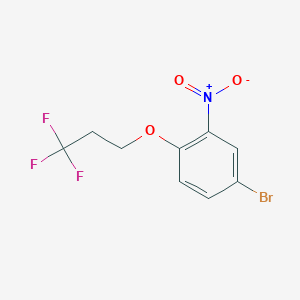

![molecular formula C13H16N2O2 B1407025 Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate CAS No. 1018554-67-0](/img/structure/B1407025.png)

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate

Overview

Description

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl cyanoacetate may be prepared in various ways :- Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .

- Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids (e.g., concentrated sulfuric acid) .

- Reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .

- Oxidation of 3-ethoxypropionitrile, an ether, with oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as catalyst and N-hydroxyphthalimide as a radical generator .

Molecular Structure Analysis

The molecular structure of Ethyl cyanoacetate is represented by the formula C5H7NO2 . Its molar mass is 113.116 g·mol−1 .Chemical Reactions Analysis

Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis

Ethyl cyanoacetate is a colorless liquid with a pleasant odor . It has a molar mass of 113.116 g·mol−1 . The vapor pressure follows the Antoine equation log10(P) = A− (B/(T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K .Scientific Research Applications

Mechanistic Insights

- Csp3-H Functionalization : Ethyl 2-(methyl(p-tolyl)amino)acetate is involved in Csp3-H functionalization studies. Computational methods showed multiple pathways for generating intermediate radicals, which could help understand these types of interactions (Zhou, Zhou, & Jing, 2017).

Chemical Synthesis

- Formation of Heterocyclic Compounds : Research on heterocyclic enaminonitriles showed reactions involving ethyl cyanoacetate, leading to the formation of various acetic acid derivatives, highlighting the compound's role in synthesizing heterocyclic structures (Hachiyama, Koyanagi, Tomioka, & Yamazaki, 1983).

- Synthesis of Pyrano[2,3-b]pyridine Derivatives : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates were prepared starting from cyanoacetate compounds, suggesting its use in creating novel chemical structures with potential biological activities (Kumar & Mashelker, 2006).

Solubility and Thermodynamics

- Solubility in Various Solvents : The solubility of 2-amino-3-methylbenzoic acid in solvents, including ethyl acetate, was investigated, providing essential data for its purification and theoretical studies. Such studies are crucial for understanding the solution behavior of similar compounds (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

- Thermodynamic Properties : Research on the solubility and thermodynamics of ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate in organic solvents provides valuable data for its crystallization process, which is relevant for understanding the properties of similar cyanoacetate derivatives (Han, Meng, Du, Xu, Cheng, Wang, & Zhao, 2016).

Safety and Hazards

Ethyl cyanoacetate is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302, H312, H319, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P322, P330, P337+P313, P363, P501 .

properties

IUPAC Name |

ethyl 2-[[cyano-(4-methylphenyl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-17-13(16)9-15-12(8-14)11-6-4-10(2)5-7-11/h4-7,12,15H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCJZLZWEMAAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

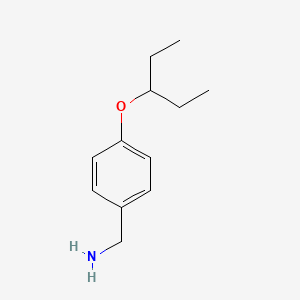

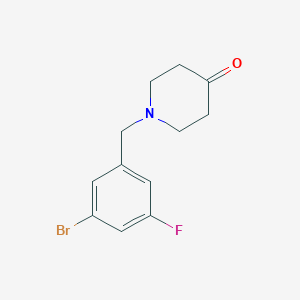

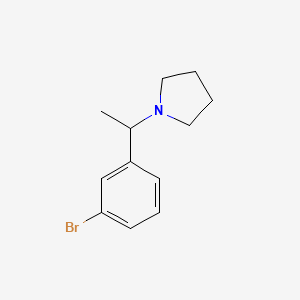

![(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1406948.png)